molecular formula C14H7F3N4 B8385882 3h-Imidazo[4,5-c]pyridine-4-carbonitrile,6-[3-(trifluoromethyl)phenyl]-

3h-Imidazo[4,5-c]pyridine-4-carbonitrile,6-[3-(trifluoromethyl)phenyl]-

Cat. No. B8385882
M. Wt: 288.23 g/mol
InChI Key: SVWRKHLUMWWOKF-UHFFFAOYSA-N
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Patent
US07687515B2

Procedure details

3,4-Diamino-6-(3-trifluoromethyl-phenyl)-pyridine-2-carbonitrile (120 mg, 0.43 mmol) was suspended in acetonitrile (5 ml) and the vessel was purged with nitrogen. Ytterbium triflate (5 mg, 0.009 mmol) and triethyl orthoformate (214 μl, 1.29 mmol) were added and the resulting orange suspension was heated at reflux for 1 hour. Reaction mixture was concentrated in vacuo to give the title compound as a yellow solid (116 mg). 1H NMR (MeOD): δ 8.55 (s, 1H), 8.35-8.41 (m, 3H), 7.71-7.76 (m, 2H). MS m/z 288.9 (M+1).
Name
3,4-Diamino-6-(3-trifluoromethyl-phenyl)-pyridine-2-carbonitrile
Quantity
120 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
214 μL
Type
reactant
Reaction Step Three
Quantity
5 mg
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:3]([C:19]#[N:20])=[N:4][C:5]([C:9]2[CH:14]=[CH:13][CH:12]=[C:11]([C:15]([F:18])([F:17])[F:16])[CH:10]=2)=[CH:6][C:7]=1[NH2:8].[CH:21](OCC)(OCC)OCC>C(#N)C.[O-]S(C(F)(F)F)(=O)=O.[Yb+3].[O-]S(C(F)(F)F)(=O)=O.[O-]S(C(F)(F)F)(=O)=O>[F:17][C:15]([F:18])([F:16])[C:11]1[CH:10]=[C:9]([C:5]2[N:4]=[C:3]([C:19]#[N:20])[C:2]3[N:1]=[CH:21][NH:8][C:7]=3[CH:6]=2)[CH:14]=[CH:13][CH:12]=1 |f:3.4.5.6|

Inputs

Step One
Name
3,4-Diamino-6-(3-trifluoromethyl-phenyl)-pyridine-2-carbonitrile
Quantity
120 mg
Type
reactant
Smiles
NC=1C(=NC(=CC1N)C1=CC(=CC=C1)C(F)(F)F)C#N
Step Two
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)#N
Step Three
Name
Quantity
214 μL
Type
reactant
Smiles
C(OCC)(OCC)OCC
Name
Quantity
5 mg
Type
catalyst
Smiles
[O-]S(=O)(=O)C(F)(F)F.[Yb+3].[O-]S(=O)(=O)C(F)(F)F.[O-]S(=O)(=O)C(F)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the vessel was purged with nitrogen
TEMPERATURE
Type
TEMPERATURE
Details
the resulting orange suspension was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
Reaction mixture
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
FC(C=1C=C(C=CC1)C1=CC2=C(C(=N1)C#N)N=CN2)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 116 mg
YIELD: CALCULATEDPERCENTYIELD 93.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.